molecular formula C23H24FNO4S B13856296 Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate

Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate

Cat. No.: B13856296
M. Wt: 429.5 g/mol
InChI Key: VKAHIULTISIANE-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylsulfonylphenyl group, and a pyrrole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the fluorophenyl and methylsulfonylphenyl groups. Common reagents used in these reactions include fluorobenzene, methylsulfonyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

  • T-butyl 7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate

Uniqueness

Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H24FNO4S

Molecular Weight

429.5 g/mol

IUPAC Name

propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate

InChI

InChI=1S/C23H24FNO4S/c1-15(2)29-23(26)13-18-12-22(17-8-10-21(11-9-17)30(4,27)28)25(16(18)3)20-7-5-6-19(24)14-20/h5-12,14-15H,13H2,1-4H3

InChI Key

VKAHIULTISIANE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC(=CC=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)CC(=O)OC(C)C

Origin of Product

United States

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